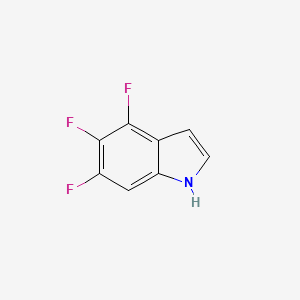
4,5,6-trifluoro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-trifluoro-1H-indole is a fluorinated derivative of indole, a heterocyclic compound that is widely found in nature and has significant biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 4,5,6-trifluoro-1H-indole involves the trifluoromethylation of indoles using reagents like trifluoromethyl hypofluorite (CF₃OF) or cesium fluoroxysulfate (CsOSO₃F). These reagents introduce trifluoromethyl groups into the indole structure under mild reaction conditions . Another method involves the use of CF₃SO₂Na under metal-free conditions, which selectively introduces trifluoromethyl groups to the indole at specific positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6-trifluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in certain reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like trifluoromethyl hypofluorite (CF₃OF) and cesium fluoroxysulfate (CsOSO₃F) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions include various fluorinated indole derivatives, which can have enhanced biological activity and stability compared to non-fluorinated indoles .
Wissenschaftliche Forschungsanwendungen
4,5,6-trifluoro-1H-indole has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an inhibitor of enzymes and receptors due to its enhanced binding affinity.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties
Wirkmechanismus
The mechanism of action of 4,5,6-trifluoro-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to effectively inhibit or modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-tetrafluoroindole: Another fluorinated indole derivative with similar properties but with an additional fluorine atom.
3-fluoroindole: A simpler fluorinated indole with a single fluorine atom at the 3-position.
2-trifluoromethylindole: An indole derivative with a trifluoromethyl group at the 2-position.
Uniqueness
4,5,6-trifluoro-1H-indole is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of three fluorine atoms in the 4, 5, and 6 positions enhances its stability and lipophilicity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
884494-65-9 |
|---|---|
Molekularformel |
C8H4F3N |
Molekulargewicht |
171.12 g/mol |
IUPAC-Name |
4,5,6-trifluoro-1H-indole |
InChI |
InChI=1S/C8H4F3N/c9-5-3-6-4(1-2-12-6)7(10)8(5)11/h1-3,12H |
InChI-Schlüssel |
IFMWWSIBNPNIKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=CC(=C(C(=C21)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


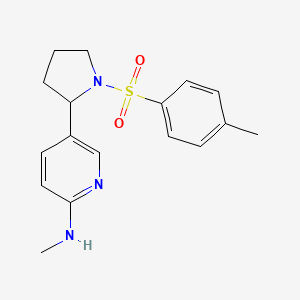
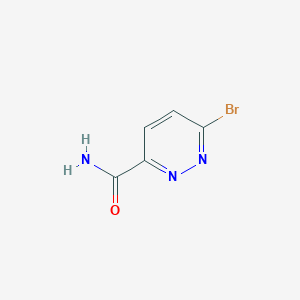
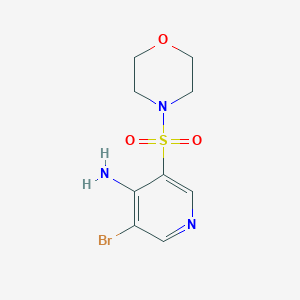


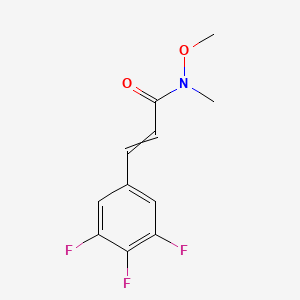

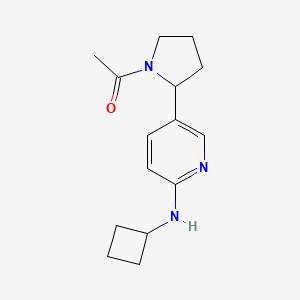

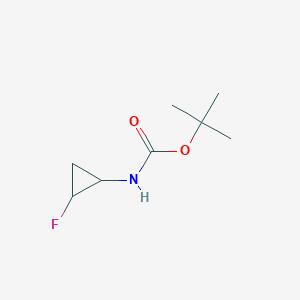
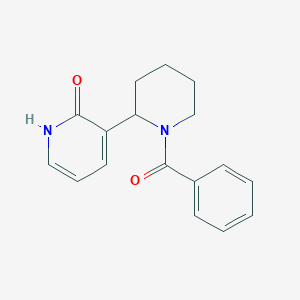
![3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823166.png)
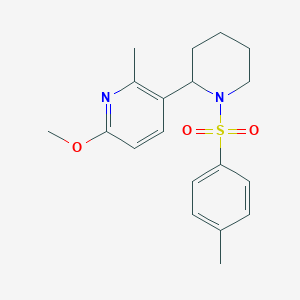
![7-fluoro-3H,4H,9H-pyrimido[4,5-b]indol-4-one](/img/structure/B11823176.png)
